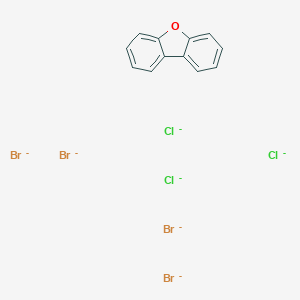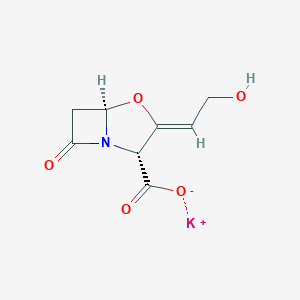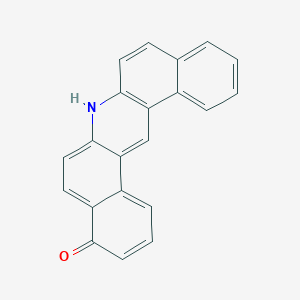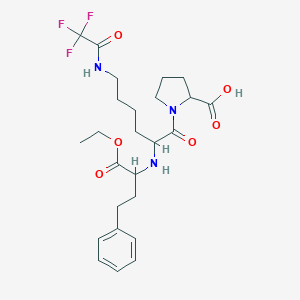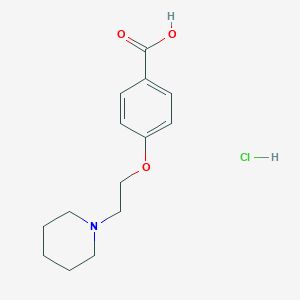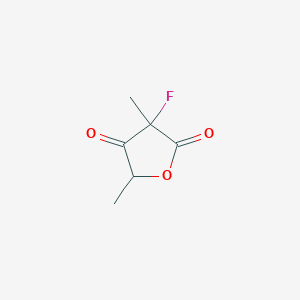
3-Fluoro-3,5-dimethyloxolane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3,5-dimethyloxolane-2,4-dione is a chemical compound that has been studied extensively in scientific research. It is commonly referred to as FDMO and is used in various applications such as in the synthesis of pharmaceuticals and agrochemicals.
科学的研究の応用
FDMO has been extensively studied in scientific research for its potential use in the synthesis of pharmaceuticals and agrochemicals. It has been found to be a useful intermediate in the synthesis of various compounds such as statins, angiotensin-converting enzyme inhibitors, and insecticides.
作用機序
The mechanism of action of FDMO is not well understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of the fluorine atom.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of FDMO. However, it has been found to be non-toxic and non-irritant to the skin and eyes.
実験室実験の利点と制限
FDMO has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use. It is also stable under normal laboratory conditions. However, its limited solubility in water can be a limitation for certain experiments.
将来の方向性
There are several future directions for research on FDMO. One area of interest is the development of new synthetic routes to obtain FDMO with higher yields and purity. Another area of interest is the study of its potential use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the biochemical and physiological effects of FDMO need to be studied further to determine its safety for use in these applications.
Conclusion
In conclusion, FDMO is a chemical compound that has been extensively studied in scientific research for its potential use in the synthesis of pharmaceuticals and agrochemicals. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FDMO in these applications.
合成法
FDMO is synthesized by the reaction of ethyl acetoacetate with hydrogen fluoride in the presence of a catalyst. The reaction yields a mixture of FDMO and its isomer, 3-fluoro-4-hydroxy-3-methyl-2,4-dioxolane. The mixture is then separated using column chromatography to obtain pure FDMO.
特性
CAS番号 |
108221-61-0 |
|---|---|
製品名 |
3-Fluoro-3,5-dimethyloxolane-2,4-dione |
分子式 |
C6H7FO3 |
分子量 |
146.12 g/mol |
IUPAC名 |
3-fluoro-3,5-dimethyloxolane-2,4-dione |
InChI |
InChI=1S/C6H7FO3/c1-3-4(8)6(2,7)5(9)10-3/h3H,1-2H3 |
InChIキー |
ORFVXCOOHZSXOZ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)C(C(=O)O1)(C)F |
正規SMILES |
CC1C(=O)C(C(=O)O1)(C)F |
同義語 |
2,4(3H,5H)-Furandione,3-fluoro-3,5-dimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



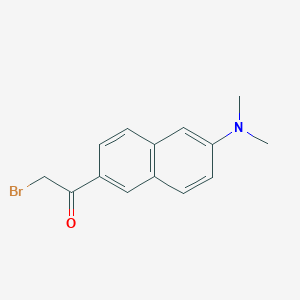
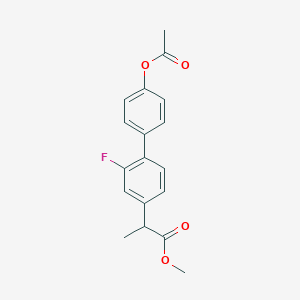
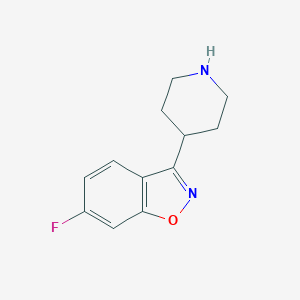
![3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18053.png)
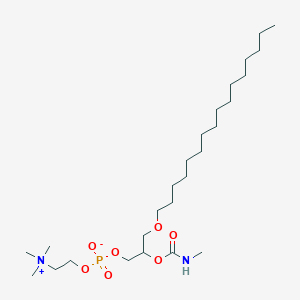
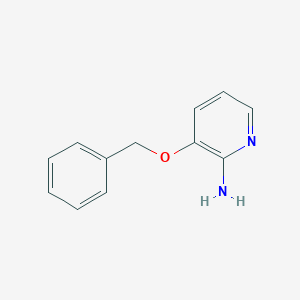
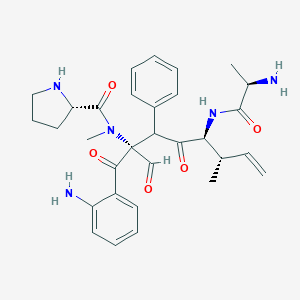
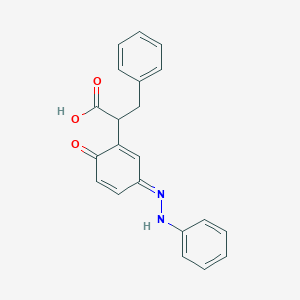
![5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2-trityl-2H-tetrazole](/img/structure/B18061.png)
